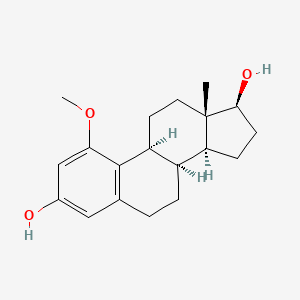
Methoxyestradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyestradiol, also known as 2-Methoxyestradiol, is a naturally occurring metabolite of estradiol. It is specifically the 2-methyl ether of 2-hydroxyestradiol. This compound is known for its antiangiogenic and antitumor properties, making it a subject of interest in cancer research . This compound inhibits the formation of new blood vessels that tumors need to grow, thus acting as an angiogenesis inhibitor .
Preparation Methods
Methoxyestradiol can be synthesized through various methods. One common synthetic route involves the methylation of 2-hydroxyestradiol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base . The reaction conditions typically include a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to ensure complete methylation.
In industrial production, this compound can be prepared using a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methoxyestradiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methoxyestrone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form this compound-17β using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups using reagents like boron tribromide (BBr3).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions include methoxyestrone, this compound-17β, and various substituted derivatives .
Scientific Research Applications
Methoxyestradiol has a wide range of scientific research applications:
Mechanism of Action
Methoxyestradiol exerts its effects through multiple mechanisms:
Angiogenesis Inhibition: It prevents the formation of new blood vessels by inhibiting the proliferation and migration of endothelial cells.
Microtubule Disruption: This compound disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis.
Apoptosis Induction: It induces apoptosis in cancer cells by activating the intrinsic apoptosis pathway, which involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
The molecular targets of this compound include hypoxia-inducible factor 1-alpha (HIF-1α), which plays a key role in angiogenesis, and various microtubule-associated proteins .
Comparison with Similar Compounds
Methoxyestradiol is unique compared to other similar compounds due to its specific antiangiogenic and antitumor properties. Similar compounds include:
2-Hydroxyestradiol: The precursor to this compound, which also has some antiangiogenic activity but is less potent.
Methoxyestrone: An oxidized form of this compound with different biological activities.
This compound stands out due to its ability to inhibit angiogenesis and induce apoptosis without the undesired estrogenic effects associated with estradiol .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-1-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13(15(19)5-6-17(19)21)4-3-11-9-12(20)10-16(22-2)18(11)14/h9-10,13-15,17,20-21H,3-8H2,1-2H3/t13-,14-,15-,17-,19-/m0/s1 |
InChI Key |
PJCUYTOXKIUJSL-SARNLOFESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4)O)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















